Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

説明

Nomenclature and Identification

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate is systematically identified through multiple nomenclature systems and registration databases. The compound is registered under Chemical Abstracts Service number 54094-19-8, which serves as its primary identification code in chemical literature and commercial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-dimethoxyphosphoryl-3-[3-(trifluoromethyl)phenoxy]propan-2-one, reflecting the precise positioning of functional groups within the molecular structure. Alternative nomenclature includes [2-Oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonic Acid Dimethyl Ester, which emphasizes the phosphonic acid derivative nature of the compound.

The compound appears in various chemical databases under multiple synonymous designations that reflect different naming conventions and structural emphasis. These include Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate, which represents the most commonly encountered nomenclature in research literature. Additional synonyms encompass [2-oxo-3-(3-trifluoromethyl-phenoxy)-propyl]-phosphonic acid dimethyl ester and Dimethyl 3-(3-(trifluoromethyl)phenoxy)-2-oxopropylphosphonate. The compound is also referenced by various trade designations and research codes, including designation as Travoprost Impurity compounds in pharmaceutical research contexts.

Database registration extends across multiple international chemical information systems, with the compound assigned MDL Number MFCD09054713 and PubChem Compound Identification Number 15003092. The International Chemical Identifier Key MBGWNNJXMYHKQO-UHFFFAOYSA-N provides a unique computational identifier for database searches and chemical informatics applications. These multiple identification systems ensure comprehensive tracking and referencing capabilities across different research and commercial platforms.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 54094-19-8 |

| International Union of Pure and Applied Chemistry Name | 1-dimethoxyphosphoryl-3-[3-(trifluoromethyl)phenoxy]propan-2-one |

| MDL Number | MFCD09054713 |

| PubChem Compound Identification Number | 15003092 |

| International Chemical Identifier Key | MBGWNNJXMYHKQO-UHFFFAOYSA-N |

Physical and Chemical Properties

The physical and chemical properties of this compound have been extensively characterized through experimental measurements and computational predictions. The compound exhibits a molecular weight of 326.21 grams per mole, corresponding to its molecular formula C₁₂H₁₄F₃O₅P. Physical state determination indicates that the compound exists as a liquid at standard temperature and pressure conditions, specifically manifesting as a light yellow to brown clear liquid under ambient conditions. The density of the compound has been experimentally determined to be 1.36 grams per cubic centimeter at 20 degrees Celsius, indicating a relatively high density compared to many organic compounds.

Thermal properties of the compound include a predicted boiling point of 378.6 ± 42.0 degrees Celsius, suggesting significant thermal stability under standard conditions. The flash point has been measured at 182.8 ± 27.9 degrees Celsius, indicating moderate flammability characteristics. These thermal parameters suggest that the compound requires elevated temperatures for volatilization and presents manageable fire hazard considerations under normal handling conditions. The refractive index has been determined to fall within the range of 1.4730 to 1.4770, providing important optical characterization data for identification and purity assessment purposes.

Solubility characteristics reveal that the compound exhibits limited solubility in chloroform and dimethyl sulfoxide, with slightly soluble designations in both solvents. This solubility profile reflects the amphiphilic nature of the compound, arising from the combination of polar phosphonate and ketone functionalities with the lipophilic trifluoromethyl-substituted aromatic system. Storage requirements specify refrigeration under inert atmosphere conditions to maintain chemical stability and prevent degradation. The compound demonstrates stability under proper storage conditions, with recommended storage temperatures ranging from 2 to 8 degrees Celsius for optimal preservation.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 326.21 g/mol | Experimental |

| Density (20°C) | 1.36 g/cm³ | Experimental |

| Boiling Point | 378.6 ± 42.0°C | Predicted |

| Flash Point | 182.8 ± 27.9°C | Experimental |

| Refractive Index | 1.4730-1.4770 | Experimental |

| Physical State (20°C) | Liquid | Experimental |

| Appearance | Light yellow to brown clear liquid | Visual observation |

Molecular Structure Analysis

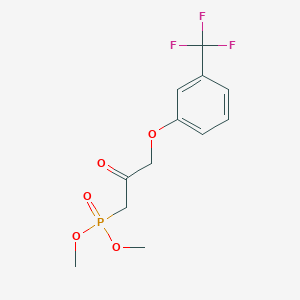

The molecular structure of this compound encompasses a complex arrangement of functional groups that confer distinct chemical and physical properties. The molecular formula C₁₂H₁₄F₃O₅P indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, three fluorine atoms, five oxygen atoms, and one phosphorus atom arranged in a specific three-dimensional configuration. The structural framework consists of a phosphonate ester group connected to a three-carbon chain containing a ketone functionality, which is further linked to a trifluoromethyl-substituted phenoxy group through an ether linkage.

The phosphonate ester component represents a central structural feature, characterized by a phosphorus atom bonded to two methoxy groups and connected to the organic chain through a carbon-phosphorus bond. This phosphonate functionality imparts significant chemical reactivity and biological activity potential to the overall molecular structure. The three-carbon linker chain contains a ketone group at the second carbon position, creating a 2-oxopropyl structural motif that serves as a crucial pharmacophore in many bioactive compounds. The ketone functionality introduces additional polar character and potential hydrogen bonding capacity to the molecular structure.

The aromatic component consists of a benzene ring substituted with a trifluoromethyl group at the meta position relative to the ether oxygen linkage. The trifluoromethyl substitution significantly influences the electronic properties of the aromatic system, introducing strong electron-withdrawing effects that modify the reactivity and stability of the entire molecular structure. The phenoxy linkage connects the aromatic system to the aliphatic chain through an ether bond, creating a flexible connection that allows for conformational variability while maintaining the overall structural integrity.

Stereochemical considerations reveal that the compound contains no defined stereogenic centers, indicating that it exists as a single constitutional isomer without optical activity. The flexibility of the aliphatic chain allows for multiple conformational states, with rotational freedom around single bonds enabling various spatial arrangements of the molecular components. The three-dimensional structure is further influenced by intramolecular interactions, including potential hydrogen bonding between polar functional groups and van der Waals interactions between aromatic and aliphatic portions of the molecule.

| Structural Component | Description | Contribution to Properties |

|---|---|---|

| Phosphonate Ester | P(=O)(OMe)₂ group | Chemical reactivity, polarity |

| Ketone Group | C=O at position 2 | Polar character, hydrogen bonding |

| Ether Linkage | Aromatic-O-aliphatic | Flexibility, stability |

| Trifluoromethyl Group | CF₃ on benzene ring | Electron withdrawal, lipophilicity |

| Aromatic Ring | Substituted benzene | π-π interactions, rigidity |

Spectroscopic Profiles and Characterization

Spectroscopic characterization of this compound provides detailed structural confirmation and purity assessment capabilities through multiple analytical techniques. Nuclear magnetic resonance spectroscopy represents a primary characterization method, with structural confirmation achieved through comprehensive analysis of proton and carbon-13 spectra. The nuclear magnetic resonance profile confirms the expected structural features, including characteristic chemical shifts for the phosphonate methoxy groups, aromatic protons, and aliphatic chain components. The trifluoromethyl group exhibits distinctive fluorine-19 nuclear magnetic resonance signals that provide unambiguous identification of this structural feature.

Gas chromatography analysis has established purity determination methods with detection limits exceeding 98.0 percent for commercial preparations of the compound. This analytical approach provides quantitative assessment of compound purity while identifying potential impurities or degradation products. The gas chromatographic profile exhibits characteristic retention times that enable identification and quantification in complex mixtures. Integration of gas chromatography with mass spectrometry detection provides additional structural confirmation through fragmentation pattern analysis and molecular ion identification.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present within the molecular structure. The phosphonate functionality exhibits characteristic phosphorus-oxygen stretching vibrations in the expected frequency ranges, while the ketone carbonyl group displays distinct carbon-oxygen double bond stretching absorption. The aromatic ring system contributes characteristic carbon-carbon stretching and carbon-hydrogen bending vibrations, with the trifluoromethyl group introducing distinctive carbon-fluorine stretching absorptions. These spectroscopic signatures provide comprehensive fingerprint identification capabilities for structural confirmation and purity assessment.

Mass spectrometry analysis confirms the molecular weight determination and provides fragmentation pattern information that supports structural assignment. The molecular ion peak appears at mass-to-charge ratio 326, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of methoxy groups from the phosphonate ester, cleavage of the ether linkage, and fragmentation of the aromatic ring system. These fragmentation pathways provide structural confirmation and enable identification of the compound in complex analytical samples.

| Analytical Technique | Key Parameters | Structural Information |

|---|---|---|

| Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Complete structural confirmation |

| Gas Chromatography | Retention time, purity >98% | Quantitative purity assessment |

| Infrared Spectroscopy | Functional group frequencies | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 326 | Molecular weight confirmation |

Computational Structural Studies

Computational structural studies of this compound have employed various theoretical methods to predict physical properties, electronic structure, and conformational behavior. Density functional theory calculations have been utilized to optimize molecular geometry and predict thermodynamic properties, including the computed boiling point of 378.6 ± 42.0 degrees Celsius. These computational predictions demonstrate good agreement with experimental observations, validating the theoretical approaches used for property estimation. The calculated density of 1.320 ± 0.06 grams per cubic centimeter closely matches experimental values, further supporting the accuracy of computational methods.

Electronic structure calculations reveal important insights into the molecular orbital distribution and electronic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about chemical reactivity and potential interactions with other molecules. The electron density distribution calculations highlight the electron-withdrawing effects of the trifluoromethyl group and the electron-rich character of the phosphonate oxygen atoms. These electronic properties influence the compound's chemical behavior and potential biological activity.

Conformational analysis through computational methods has identified multiple stable conformations accessible to the flexible aliphatic chain connecting the phosphonate and aromatic components. Molecular dynamics simulations provide insight into the conformational preferences and flexibility of the compound in different environments. The calculated conformational energies reveal that the extended conformation represents the global minimum energy structure, while folded conformations remain accessible through thermal motion at ambient temperatures.

Molecular property predictions through computational approaches include calculation of partition coefficients, surface area parameters, and electronic descriptors that correlate with biological activity and physicochemical behavior. The calculated logarithm of partition coefficient value of 3.13920 indicates moderate lipophilicity, consistent with the balance between polar and nonpolar structural components. Polar surface area calculations of 71.64 square angstroms provide important information for predicting biological membrane permeability and drug-like properties. These computational descriptors enable structure-activity relationship analysis and property optimization for various applications.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Optimized Boiling Point | 378.6 ± 42.0°C | Density Functional Theory |

| Predicted Density | 1.320 ± 0.06 g/cm³ | Quantum mechanical calculation |

| Logarithm Partition Coefficient | 3.13920 | Fragment-based estimation |

| Polar Surface Area | 71.64 Ų | Topological calculation |

| Conformational States | Multiple accessible | Molecular dynamics |

特性

IUPAC Name |

1-dimethoxyphosphoryl-3-[3-(trifluoromethyl)phenoxy]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3O5P/c1-18-21(17,19-2)8-10(16)7-20-11-5-3-4-9(6-11)12(13,14)15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGWNNJXMYHKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)COC1=CC=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566796 | |

| Record name | Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54094-19-8 | |

| Record name | Dimethyl {2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate involves several steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with a suitable phosphonate reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale batch processes with stringent control over temperature and pressure to ensure high yield and purity .

化学反応の分析

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates with different oxidation states.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Organic Synthesis

One of the primary applications of Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate is in organic synthesis. It serves as a versatile intermediate for the preparation of various phosphorus-containing compounds. The presence of the electrophilic carbonyl group allows for nucleophilic attack by various reagents, facilitating the formation of more complex molecules.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that this phosphonate can be utilized in the synthesis of fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability. For instance, reactions involving this phosphonate have led to the development of new fluorinated heterocycles that exhibit promising anti-cancer properties .

Agrochemical Applications

This compound has shown potential in agrochemical formulations. Its ability to act as a phosphorous source can enhance the efficacy of herbicides and pesticides.

Case Study: Herbicide Development

In studies focused on herbicide development, derivatives of this phosphonate have been tested for their ability to inhibit specific enzymes involved in plant growth regulation. These compounds have exhibited selective herbicidal activity against certain weed species while being less toxic to crops .

Medicinal Chemistry

The compound's structural features make it an interesting candidate for medicinal chemistry applications. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making it a desirable modification in drug design.

Case Study: Anticancer Agents

Research has indicated that derivatives synthesized from this compound possess significant cytotoxic activity against various cancer cell lines. These findings suggest that further exploration into its pharmacological properties could lead to the development of novel anticancer agents .

Material Science

In material science, phosphonates like this compound are being investigated for their potential use in developing flame retardants and plasticizers due to their phosphorus content.

Summary Table of Applications

作用機序

The mechanism by which Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Key Observations :

- The parent compound (54094-19-8) lacks the cyclopentane ring and ester modifications present in advanced intermediates, making it simpler to synthesize and purify .

- The trifluoromethylphenoxy group is conserved across all analogues, underscoring its role in enhancing binding affinity to prostaglandin receptors .

Phosphonate Esters with Varied Substituents

Phosphonate esters share the P=O functional group but differ in substituents, affecting applications and reactivity:

Key Observations :

- The trifluoromethylphenoxy group in 54094-19-8 increases steric bulk and electron-withdrawing effects compared to simpler alkyl or phenyl substituents, making it more suited for precise pharmaceutical syntheses .

- Compounds like Dimethyl methylphosphonate (756-79-6) have lower molecular weights (<150 g/mol) and broader industrial uses due to their simplicity and cost-effectiveness .

Derivatives with Halogen Modifications

Halogenation alters electronic properties and bioavailability:

Key Observations :

- Fluorination at non-aryl positions (e.g., 50889-46-8) improves stability but reduces reactivity in coupling reactions .

Physicochemical and Commercial Comparison

| Parameter | Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate | Dimethyl methylphosphonate | [2-Oxo-3-phenoxy-propyl]-phosphonic acid |

|---|---|---|---|

| Molecular Weight | 326.21 g/mol | 124.08 g/mol | 230.15 g/mol |

| Boiling Point | 378.6°C | 181°C | 320°C (estimated) |

| Storage Conditions | -80°C (long-term) | Room temperature | -20°C |

| Purity Requirements | >97% (pharmaceutical grade) | >90% (industrial grade) | >95% (research grade) |

| Price (per gram) | ~$500 (research scale) | \sim$10 | ~$200 |

Key Observations :

生物活性

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate, with the CAS number 54094-19-8, is a phosphonate compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄F₃O₅P |

| Molecular Weight | 326.208 g/mol |

| Purity | ≥98.0% (GC) |

| Physical Form | Light yellow to brown liquid |

| Flash Point | 183 °C |

The compound's structure includes a phosphonate group, which is significant for its biological activity, particularly in enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of enzymes involved in metabolic pathways and signaling cascades. Notably, phosphonates are known to interact with nucleic acids and proteins, leading to modulation of cellular functions.

Key Areas of Biological Activity:

- Enzyme Inhibition : Phosphonates often inhibit enzymes such as kinases and phosphatases, which play crucial roles in cell signaling and metabolism.

- Antiviral Activity : Some studies have indicated that structurally related compounds exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Potential : The ability to modulate cellular pathways suggests potential applications in cancer therapy, particularly through the inhibition of tumor growth and metastasis.

Case Studies and Experimental Data

- In Vitro Studies : A study published in MDPI demonstrated that phosphonate derivatives showed significant inhibition against specific viral enzymes, suggesting potential as antiviral agents . The structural modifications, such as the trifluoromethyl group, were found to enhance potency.

- Toxicological Assessments : Toxicological evaluations conducted on similar phosphonates indicate a need for careful consideration of their safety profiles. The compound's LD50 values and cytotoxicity were assessed using various cell lines, showing variable responses depending on concentration and exposure time .

- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds highlights the importance of understanding absorption, distribution, metabolism, and excretion (ADME). These studies are essential for predicting the therapeutic potential and safety of this compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate to improve yield and purity?

- Methodology : Focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, alkaline hydrolysis of dimethyl phosphonates followed by Steglich esterification with 2,2,2-trifluoroethanol using diisopropylcarbodiimide (DIC) and DMAP has been shown to enhance esterification efficiency . Adjusting stoichiometric ratios of intermediates (e.g., 3-(trifluoromethyl)phenol derivatives) and monitoring reaction progress via thin-layer chromatography (TLC) can mitigate side reactions.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : Use ¹H/³¹P NMR to confirm the phosphonate ester structure and monitor substituent integration ratios. HPLC-MS (high-performance liquid chromatography-mass spectrometry) with a C18 column and acetonitrile/water mobile phase (gradient elution) can assess purity (>95% threshold). Differential scanning calorimetry (DSC) or X-ray crystallography may resolve polymorphic forms if applicable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Adhere to SDS guidelines from Toronto Research Chemicals, including PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation of dust (S22 safety code) and skin contact (S24/25). Store at 2–8°C in airtight containers, and dispose of waste via incineration .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this phosphonate ester under different catalytic conditions?

- Methodology : Investigate nucleophilic substitution pathways using isotopic labeling (e.g., deuterated trifluoromethylphenol derivatives) to track oxygen-phosphorus bond formation. Compare catalytic efficiency of DMAP vs. pyridine derivatives in Steglich esterification via kinetic studies (rate constants, activation energy calculations) . Computational modeling (DFT) can elucidate transition states and steric effects from the trifluoromethyl group .

Q. How does the compound’s environmental fate influence experimental design in ecotoxicology studies?

- Methodology : Design abiotic/biotic degradation experiments under simulated environmental conditions (pH 5–9, UV exposure). Quantify hydrolysis products (e.g., methylphosphonic acid derivatives) via LC-MS. Use OECD 301B guidelines for biodegradability testing and assess bioaccumulation potential using logP values (estimated via ChemAxon or EPI Suite) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodology : Apply density functional theory (DFT) to model electrophilic reactivity at the α-oxo position. Use Gaussian or ORCA software to calculate Fukui indices for predicting nucleophilic attack sites. Validate predictions with experimental cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodology : Systematically replicate published procedures (e.g., Reformatsky reaction vs. Michaelis-Arbusov pathways ). Control variables such as solvent purity (anhydrous vs. technical grade) and catalyst lot consistency. Use statistical tools (ANOVA) to identify significant yield differences and publish errata with corrected protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。